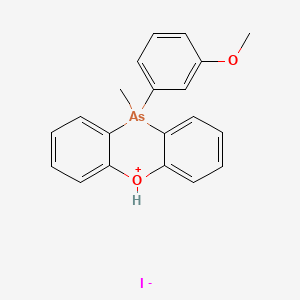
CID 71397642
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 71397642 is a chemical compound with a unique structure and properties that have garnered significant interest in various fields of scientific research
Preparation Methods
The synthesis of CID 71397642 involves several steps, including the use of specific reagents and catalysts. The preparation methods can be divided into synthetic routes and industrial production methods.
Synthetic Routes: The synthetic routes for this compound typically involve the use of organic chemical synthesis techniques. For example, one method may involve the use of a 3-halogenated-1-(3-chloropyridine-2-yl)-4, 5-dihydro-1H-pyrazole-5-ethyl formate compound as a raw material, with palladium on carbon as a catalyst .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. These methods often require specialized equipment and adherence to strict safety protocols.
Chemical Reactions Analysis
CID 71397642 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions, as well as the major products formed, are as follows:
Oxidation Reactions: Oxidation reactions involving this compound typically use strong oxidizing agents such as chromic acid (H₂CrO₄) or potassium dichromate (K₂Cr₂O₇). These reactions result in the formation of oxidized products, which can be further analyzed for their properties .
Reduction Reactions: Reduction reactions may involve the use of reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions lead to the formation of reduced products, which can be characterized using various analytical techniques.
Substitution Reactions: Substitution reactions involving this compound often use reagents such as halogens or alkylating agents. These reactions result in the replacement of specific functional groups within the compound, leading to the formation of substituted products.
Scientific Research Applications
CID 71397642 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it a valuable tool for researchers.
Biology: In biology, this compound is studied for its potential effects on biological systems. Researchers investigate its interactions with proteins, enzymes, and other biomolecules to understand its biological activity.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Studies focus on its ability to modulate specific molecular targets and pathways, which could lead to the development of new drugs.
Industry: In industry, this compound is used in the production of various chemical products. Its unique properties make it suitable for use in the manufacture of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of CID 71397642 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. This interaction can result in various biological and chemical effects, depending on the context in which the compound is used .
Comparison with Similar Compounds
CID 71397642 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
- CID 146016268
- CID 180662
These compounds share structural similarities with this compound but may differ in their chemical properties and biological activities .
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research Its unique structure and properties make it a valuable tool for researchers in various fields, including chemistry, biology, medicine, and industry
Properties
Molecular Formula |
C20H19AsIO2 |
|---|---|
Molecular Weight |
493.2 g/mol |
InChI |
InChI=1S/C20H18AsO2.HI/c1-21(15-8-7-9-16(14-15)22-2)17-10-3-5-12-19(17)23-20-13-6-4-11-18(20)21;/h3-14H,1-2H3;1H |
InChI Key |
MMAQGXJHINOSCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)[As]2(C3=CC=CC=C3[OH+]C4=CC=CC=C42)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


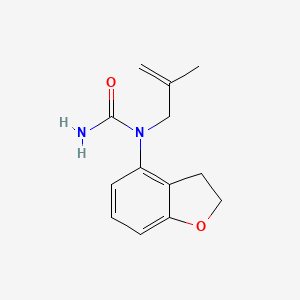
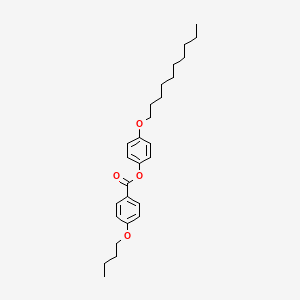


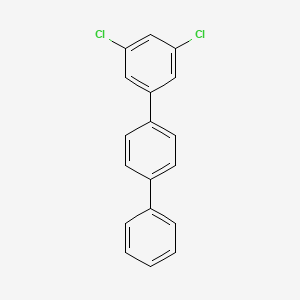
![Hexanal, 3-[(phenylmethyl)thio]-](/img/structure/B14591011.png)

![N-(2-Hydroxyethyl)-N-methyl-N'-[(2-methylphenyl)methyl]thiourea](/img/structure/B14591030.png)
![Benzene, [(1-phenylethenyl)seleno]-](/img/structure/B14591046.png)
![2,2'-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran)](/img/structure/B14591050.png)
phosphanium thiocyanate](/img/structure/B14591053.png)
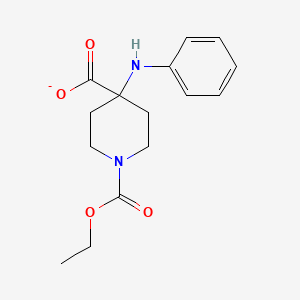
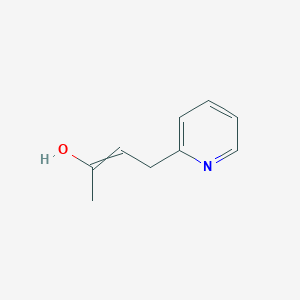
![2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14591067.png)
